molecular formula C21H19ClN2O2 B12736115 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-63-7

2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12736115
CAS No.: 88799-63-7
M. Wt: 366.8 g/mol
InChI Key: OZKGWEHVJVDPAW-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core substituted with phenyl and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido-oxazinone core through cyclization reactions. Subsequent steps involve the introduction of phenyl and phenylethyl groups via substitution reactions. Common reagents used in these reactions include phenylboronic acid, phenylethylamine, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenylboronic acid in the presence of palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in cellular imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
  • 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride

Uniqueness

Compared to similar compounds, 2-Phenyl-4-(2-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride exhibits unique properties due to the presence of the monohydrochloride group. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

88799-63-7

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-phenyl-4-(2-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C21H18N2O2.ClH/c24-21-19(17-10-5-2-6-11-17)25-18-12-7-14-22-20(18)23(21)15-13-16-8-3-1-4-9-16;/h1-12,14,19H,13,15H2;1H

InChI Key

OZKGWEHVJVDPAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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